3-Amino-3-(4-methoxyphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into methodologies that could be adapted for 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, asymmetric synthesis of similar compounds has been achieved through multistep reactions, involving key steps such as ketone reduction and the use of chiral agents to attain desired stereochemistry (Shetty & Nelson, 1988). Enantioselective synthesis approaches have also been described, employing techniques like Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction to synthesize complex molecules with high stereochemical control (Monica et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing details about intramolecular and intermolecular interactions that stabilize the molecular conformation. These studies highlight the importance of substituents like the methoxy group in influencing molecular geometry and interactions (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-3-(4-methoxyphenyl)propanoic acid or its analogs often leverage the reactivity of the amino and carboxylic acid functionalities. These groups participate in various reactions, including condensations, cycloadditions, and transformations leading to complex molecules with potential biological activity. For example, the regiospecific synthesis of pyrazolyl compounds demonstrates the utility of these functional groups in constructing heterocyclic frameworks (Kumarasinghe et al., 2009).
Scientific Research Applications
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- Application : This compound is used in chemical synthesis .
- Methods of Application : The specific methods of application in chemical synthesis can vary widely depending on the reaction being performed. Typically, this involves combining the 3-Amino-3-(4-methoxyphenyl)propanoic acid with other reactants in a suitable solvent, under controlled temperature and pressure conditions .
- Results or Outcomes : The outcomes of the synthesis will depend on the specific reaction being performed. In general, the goal is to incorporate the 3-Amino-3-(4-methoxyphenyl)propanoic acid into a larger molecule or to modify its structure in a specific way .
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- Application : Porphyrin-based covalent organic frameworks (COFs) have been used in biological applications .
- Methods of Application : The development of porphyrin-based COFs involves the integration of naturally occurring porphyrin molecules as building blocks in COFs .
- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
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- Application : This compound is used as a pharmaceutical intermediate .
- Methods of Application : As an intermediate, it is used in the synthesis of a variety of pharmaceutical compounds. The specific methods of application can vary widely depending on the final product being synthesized .
- Results or Outcomes : The outcomes of using this compound as an intermediate will depend on the specific pharmaceutical compound being synthesized .
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- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The development of indole derivatives involves the integration of naturally occurring indole molecules as building blocks .
- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to indole molecules endow these derivatives with diversified applications, particularly in the realm of biology .
-
- Application : This compound is used in chemical synthesis .
- Methods of Application : The specific methods of application in chemical synthesis can vary widely depending on the reaction being performed. Typically, this involves combining the 3-Amino-3-(4-methoxyphenyl)propanoic acid with other reactants in a suitable solvent, under controlled temperature and pressure conditions .
- Results or Outcomes : The outcomes of the synthesis will depend on the specific reaction being performed. In general, the goal is to incorporate the 3-Amino-3-(4-methoxyphenyl)propanoic acid into a larger molecule or to modify its structure in a specific way .
-
- Application : Porphyrin-based covalent organic frameworks (COFs) have been used in biological applications .
- Methods of Application : The development of porphyrin-based COFs involves the integration of naturally occurring porphyrin molecules as building blocks .
- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTANCDDCQVQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927321 | |
Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
131690-56-7 | |
Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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